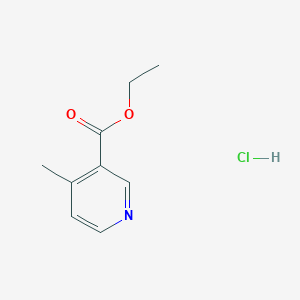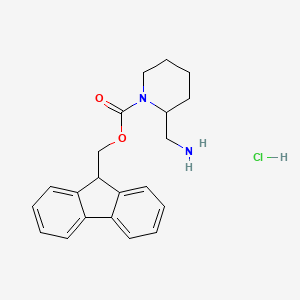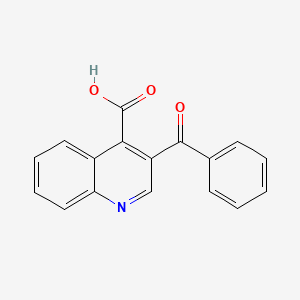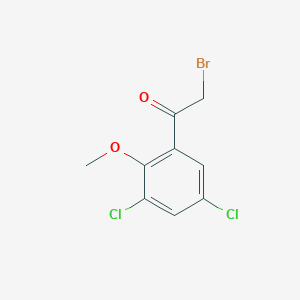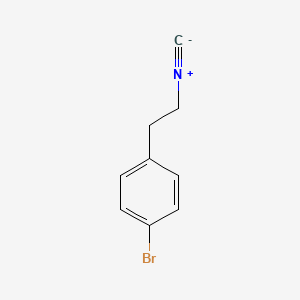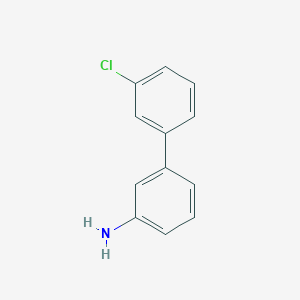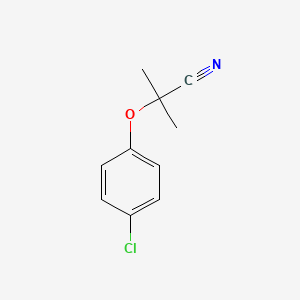
2-(4-Chlorophenoxy)-2-methylpropanenitrile
Übersicht
Beschreibung
“2-(4-Chlorophenoxy)-2-methylpropanenitrile” is a chemical compound that is also known as Clofibric acid . It is used in laboratory chemicals . It is an aromatic ether and a member of monochlorobenzenes and a monocarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves keeping the (4-chlorophenoxy)methyl group at C-2 constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized to identify the optimal spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole .
Chemical Reactions Analysis
The compound has been used in the production of controlled-release systems, which may help to minimize the side effects that often accompany the conventional application of pesticides . It has also been used in the study of enantioselective stable isotope analysis (ESIA) of polar herbicides .
Wissenschaftliche Forschungsanwendungen
2. Agrochemical and Fungicidal Activity
- Application Summary : Chlorophenyl compounds have been researched for their fungicidal activity.
- Methods of Application : The specific methods of application in this field would depend on the specific fungicidal activity of the compound and the target organisms.
- Results or Outcomes : The outcomes of such research could lead to the development of new fungicides.
3. Use in Organic Synthesis
- Application Summary : “2-(4-chlorophenoxy)ethylamine” is a compound that can be used in organic synthesis .
- Methods of Application : The specific methods of application would depend on the reaction being carried out .
- Results or Outcomes : The outcomes of such research could lead to the development of new synthetic routes .
4. Use as a Herbicide
- Application Summary : “2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na)” is a phenoxy carboxylic acid selective hormone herbicide that is widely used in crop fields .
- Methods of Application : The herbicide is applied to the fields to control broadleaf weeds .
- Results or Outcomes : The use of this herbicide can lead to significant reductions in weed populations, thereby improving crop yields .
5. Use in Water Treatment
- Application Summary : Amino functionalized zirconium-based MOFs have been explored as a novel adsorbent for the fast removal of “2-methyl-4-chlorophenoxy acetic acid (MCPA)” in aqueous solution .
- Methods of Application : The adsorbent is added to the water, and the MCPA is adsorbed onto the surface of the MOF .
- Results or Outcomes : The use of this adsorbent can lead to significant reductions in MCPA concentrations in water .
6. Use in Toxicity Evaluation
- Application Summary : The compound “2-methyl-4-chlorophenoxy acetic acid” has been evaluated for its toxicity on non-target aquatic macrophyte Hydrilla verticillata .
- Methods of Application : The study was designed to detect the impacts of this compound on Hydrilla verticillata using morpho-anatomical and physiological biomarkers .
- Results or Outcomes : The study found that even lower concentrations of the compound cause significant impacts to the non-target aquatic plants in agricultural landscapes .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENFRDUXBGWJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381781 | |
| Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methylpropanenitrile | |
CAS RN |
24889-11-0 | |
| Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



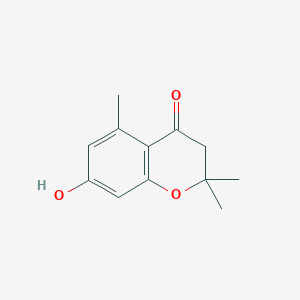
![3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide](/img/structure/B1596700.png)
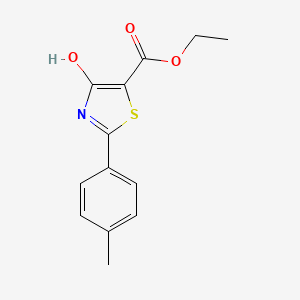
![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)
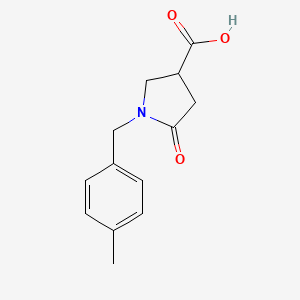
![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)
![Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-](/img/structure/B1596708.png)
